molecular formula C13H18ClN3O2 B12236727 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12236727
M. Wt: 283.75 g/mol
InChI Key: OKQHOEIHCOTTRI-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenol group, and a pyrazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 1-methylpyrazole with formaldehyde and a suitable amine under acidic conditions.

    Attachment of the pyrazole moiety to the phenol ring: This step involves a nucleophilic substitution reaction where the pyrazole derivative is reacted with 2-methoxy-4-hydroxybenzyl chloride in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and pyrazole derivatives.

Scientific Research Applications

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylphenol
  • 2-Methoxy-4-(methoxymethyl)phenol
  • 2-Methoxy-3-methylphenol

Uniqueness

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-16-6-5-11(15-16)9-14-8-10-3-4-12(17)13(7-10)18-2;/h3-7,14,17H,8-9H2,1-2H3;1H

InChI Key

OKQHOEIHCOTTRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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